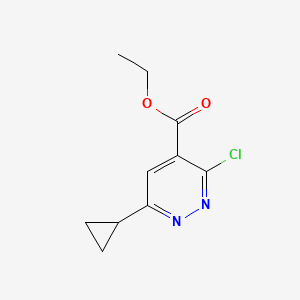
Methyl 2-chloro-5-fluoro-3-methylbenzoate
Vue d'ensemble
Description
“Methyl 2-chloro-5-fluoro-3-methylbenzoate” is a chemical compound with the CAS Number: 1805112-73-5 . It has a molecular weight of 202.61 and its IUPAC name is methyl 2-chloro-5-fluoro-3-methylbenzoate . The compound is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “Methyl 2-chloro-5-fluoro-3-methylbenzoate” is 1S/C9H8ClFO2/c1-5-3-6 (11)4-7 (8 (5)10)9 (12)13-2/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 2-chloro-5-fluoro-3-methylbenzoate” is a liquid at room temperature . The compound is sealed in dry storage at room temperature .Applications De Recherche Scientifique
Occurrence and Environmental Fate of Organic Compounds
- Parabens in Aquatic Environments : A study reviews the occurrence, fate, and behavior of parabens, which are esters of para-hydroxybenzoic acid (like "Methyl 2-chloro-5-fluoro-3-methylbenzoate"), in aquatic environments. Despite effective wastewater treatments, parabens persist at low concentration levels in effluents, indicating their continuous introduction into the environment and ubiquity in surface water and sediments (Haman, Dauchy, Rosin, & Munoz, 2015).
Health and Toxicological Studies
- Health Aspects of Methyl Paraben : An evaluation of the health aspects of methyl paraben discusses its use as an antimicrobial preservative and its toxicological profile, including metabolism, acute toxicity, and potential for causing allergic reactions. This provides a model for understanding similar compounds' health impacts (Soni, Taylor, Greenberg, & Burdock, 2002).
Synthesis and Chemical Properties
- Synthesis of Fluorinated Compounds : The synthesis and applications of fluorinated compounds, including methodologies and the significance of fluorination in enhancing pharmaceutical properties, can provide context for the synthesis and applications of "Methyl 2-chloro-5-fluoro-3-methylbenzoate" (Qiu, Gu, Zhang, & Xu, 2009).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2-chloro-5-fluoro-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-5-3-6(11)4-7(8(5)10)9(12)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWDYLBNZKLGDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-5-fluoro-3-methylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Chloro-5H,6H,7H,8H-imidazo[1,2-A]pyrazine dihydrochloride](/img/structure/B1435104.png)




![1,1-Difluorospiro[2.3]hexan-5-amine](/img/structure/B1435109.png)

